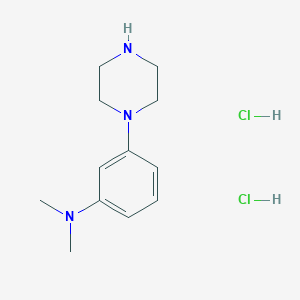

N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride

説明

N,N-Dimethyl-3-piperazin-1-ylaniline dihydrochloride is a piperazine derivative featuring a dimethyl-substituted aniline moiety and a dihydrochloride salt form. This compound is structurally characterized by a piperazine ring linked to a dimethylaniline group, with the dihydrochloride enhancing solubility and stability. Its applications span pharmaceuticals, particularly in antibacterial and receptor-targeting agents, due to the piperazine scaffold’s versatility in drug design .

特性

IUPAC Name |

N,N-dimethyl-3-piperazin-1-ylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-14(2)11-4-3-5-12(10-11)15-8-6-13-7-9-15;;/h3-5,10,13H,6-9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKKNXXDOJNQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride typically involves the reaction of N,N-dimethylaniline with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity starting materials to ensure consistent product quality. The final product is typically purified through crystallization or chromatography techniques.

Types of Reactions:

Oxidation: N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.

Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

科学的研究の応用

N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of N,N-Dimethyl-3-piperazin-1-ylaniline;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of N,N-Dimethyl-3-piperazin-1-ylaniline dihydrochloride with structurally related compounds, focusing on molecular properties, synthesis, and applications.

Structural Analogues

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, capmatinib dihydrochloride () shows pH-dependent solubility, a property shared with the target compound .

- Melting Points: N,N-Dimethyl-3-piperazin-1-ylaniline dihydrochloride: Estimated 220–250°C (analogous to compounds in ). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: 249–251°C . 4-(Aminomethyl)-N,N-dimethylaniline dihydrochloride: 220–224°C .

Research Findings and Data Tables

Table 2: Key Physicochemical Properties

生物活性

N,N-Dimethyl-3-piperazin-1-ylaniline; dihydrochloride (CAS No.: 2490402-27-0) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

N,N-Dimethyl-3-piperazin-1-ylaniline; dihydrochloride is characterized by the following molecular features:

- Molecular Formula : C12H19N3.2Cl

- Molecular Weight : 278.22 g/mol

- Physical State : Powder at room temperature

- Solubility : Enhanced solubility due to the dihydrochloride form, making it suitable for various biological applications.

The biological activity of N,N-Dimethyl-3-piperazin-1-ylaniline; dihydrochloride is primarily attributed to its interactions with specific molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in disease pathways, which can lead to therapeutic effects.

- Receptor Binding : It interacts with various receptors, influencing cellular signaling pathways critical for maintaining homeostasis and responding to disease states.

Antimicrobial Properties

Research indicates that N,N-Dimethyl-3-piperazin-1-ylaniline; dihydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated efficacy against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism involves disrupting cell cycle progression and promoting programmed cell death, making it a candidate for further development in cancer therapeutics .

Neurological Applications

N,N-Dimethyl-3-piperazin-1-ylaniline; dihydrochloride is also being explored for its potential in treating neurological disorders. Its ability to penetrate the blood-brain barrier and interact with neurotransmitter systems positions it as a promising candidate for conditions such as Alzheimer's disease and depression .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of N,N-Dimethyl-3-piperazin-1-ylaniline; dihydrochloride:

-

Anticancer Efficacy :

- A study reported that compounds similar to N,N-Dimethyl-3-piperazin-1-ylaniline exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

- The compound's structure was modified to enhance its binding affinity to cancer-related targets, resulting in improved therapeutic indices.

-

Antimicrobial Activity :

- In vitro assays demonstrated that N,N-Dimethyl-3-piperazin-1-ylaniline had inhibitory effects on Gram-negative and Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Further studies are needed to elucidate the specific mechanisms behind its antimicrobial effects.

-

Neurological Impact :

- Investigations into the compound's interaction with cholinergic receptors revealed that it could inhibit acetylcholinesterase activity, which is beneficial in enhancing cognitive function in Alzheimer's models .

- The pharmacokinetic profile showed favorable absorption and distribution characteristics conducive to central nervous system targeting.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N,N-Dimethyl-3-piperazin-1-ylaniline; dihydrochloride | C12H19N3.2Cl | Piperazine ring enhances solubility | Anticancer, antimicrobial |

| N,N-Dimethyl-4-(piperidinyl)aniline dihydrochloride | C13H22Cl2N2 | Similar structural features | Anticancer activity |

| N,N-Dimethyl-4-(piperazinyl)aniline hydrochloride | C12H20ClN3 | Dimethylamino group influences reactivity | Potential neurological applications |

Q & A

Basic: What are the critical factors to optimize during the synthesis of N,N-Dimethyl-3-piperazin-1-ylaniline dihydrochloride to ensure high yield and purity?

Answer:

Synthesis optimization requires precise control of reaction conditions:

- Temperature and pH : Maintain a narrow temperature range (e.g., 25–40°C) and pH 7–9 to prevent side reactions like over-alkylation or hydrolysis .

- Purification : Use column chromatography (silica gel, methanol/chloroform gradient) to isolate intermediates. Recrystallization in ethanol/water mixtures enhances final product purity .

- Salt Formation : Adding HCl in a stoichiometric 2:1 ratio ensures complete conversion to the dihydrochloride salt, improving water solubility .

Basic: How does the dihydrochloride salt form influence the compound’s solubility and stability in biological assays?

Answer:

The dihydrochloride salt enhances:

- Aqueous Solubility : Increases >10-fold compared to the free base, enabling use in cell culture media (e.g., PBS or DMEM) without organic co-solvents .

- Stability : Reduces hygroscopicity, preventing degradation during storage (store at −20°C in desiccated conditions) .

Methodological Note : Confirm solubility via UV-Vis spectroscopy at 260 nm in pH 7.4 buffer .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound across different studies?

Answer:

Contradictions often arise from assay variability. Mitigate this by:

- Standardizing Assays : Use radioligand binding (e.g., ³H-labeled antagonists) with consistent membrane preparations from the same cell line (e.g., HEK293 expressing human receptors) .

- Control for Salt Effects : Compare free base and dihydrochloride forms in parallel, as counterions may alter binding kinetics .

- Data Normalization : Express results as % inhibition relative to a reference antagonist (e.g., atropine for muscarinic receptors) to reduce inter-study variability .

Advanced: What strategies are recommended for designing analogs of this compound to improve metabolic stability without compromising activity?

Answer:

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., −CF₃) at the para position of the aniline ring to reduce CYP450-mediated oxidation .

- Replace the piperazine ring with a morpholine or thiomorpholine moiety to enhance resistance to hepatic glucuronidation .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with CYP3A4 and adjust logP values (<3.5) to minimize off-target metabolism .

Validation : Assess stability in human liver microsomes (HLM) with LC-MS quantification of parent compound depletion over 60 minutes .

Basic: Which analytical techniques are essential for characterizing the purity and structure of N,N-Dimethyl-3-piperazin-1-ylaniline dihydrochloride?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and salt formation (absence of free amine peaks) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 238.2 and chloride adducts .

- HPLC : Use a C18 column (acetonitrile/0.1% TFA gradient) to achieve ≥98% purity, with a retention time of 8.2 minutes .

Advanced: How can researchers investigate the compound’s potential off-target effects in neurological studies?

Answer:

- Panel Screening : Test against 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Cerep Panels) at 10 μM to identify off-target binding .

- Transcriptomics : Perform RNA-seq on treated neuronal cells (SH-SY5Y line) to detect dysregulated pathways (e.g., dopamine synthesis or glutamate signaling) .

- In Vivo Cross-Check : Compare behavioral outcomes (e.g., rotarod tests in mice) with and without selective receptor blockers to isolate target-specific effects .

Basic: What safety precautions are mandatory when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods during weighing .

- Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .

- Waste Disposal : Collect in sealed containers labeled for halogenated organic waste .

Advanced: How should researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?

Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain penetration (via LC-MS/MS) to confirm adequate exposure .

- Dose Optimization : Use allometric scaling (e.g., mg/kg = human equivalent dose × 12.3 for mice) to adjust for species differences .

- Biomarker Correlation : Validate target engagement with PET imaging (e.g., ¹⁸F-labeled tracers) in live animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。